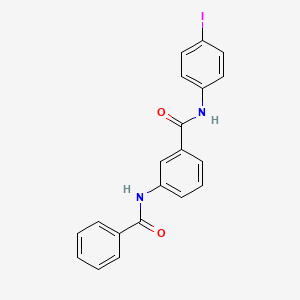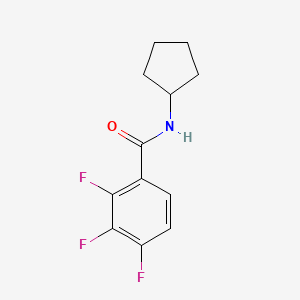![molecular formula C21H19N3OS B4737537 N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]nicotinamide](/img/structure/B4737537.png)
N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]nicotinamide
Overview
Description
N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]nicotinamide, also known as Compound 1, is a novel small molecule that has been the subject of scientific research in recent years. It has shown promising results in various biological assays and has the potential to be used in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]nicotinamide 1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell proliferation, inflammation, and glucose metabolism. Specifically, N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]nicotinamide 1 has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Finally, N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]nicotinamide 1 has been shown to activate the AMPK signaling pathway, which is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects
N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]nicotinamide 1 has been found to have a number of biochemical and physiological effects, including inhibition of cancer cell proliferation, inhibition of pro-inflammatory cytokine production, and improvement of glucose metabolism and insulin sensitivity. In addition, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]nicotinamide 1 in lab experiments is its potent activity against cancer cells and its ability to inhibit inflammation and improve glucose metabolism. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.
Future Directions
There are several future directions for research on N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]nicotinamide 1. One area of interest is the development of new drugs based on the structure of N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]nicotinamide 1 that have improved activity and selectivity. Another area of interest is the investigation of the role of N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]nicotinamide 1 in the treatment of metabolic disorders such as diabetes. Finally, further studies are needed to fully understand the mechanism of action of N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]nicotinamide 1 and its effects on various biological pathways.
Scientific Research Applications
N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]nicotinamide 1 has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. In vitro and in vivo studies have shown that N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]nicotinamide 1 exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]nicotinamide 1 has been found to have beneficial effects on glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of metabolic disorders such as diabetes.
properties
IUPAC Name |
N-[3-cyano-5-methyl-4-(4-propan-2-ylphenyl)thiophen-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-13(2)15-6-8-16(9-7-15)19-14(3)26-21(18(19)11-22)24-20(25)17-5-4-10-23-12-17/h4-10,12-13H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBLDBHXOJBDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CN=CC=C2)C#N)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline](/img/structure/B4737464.png)
![ethyl 3-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4737470.png)
![N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4737471.png)
![1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B4737472.png)
![4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid)](/img/structure/B4737482.png)

![N-(2,4-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4737499.png)
![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B4737502.png)
![ethyl 4-[(5-ethyl-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4737510.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4737517.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4737526.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4737528.png)

![1-(2-methylphenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4737552.png)